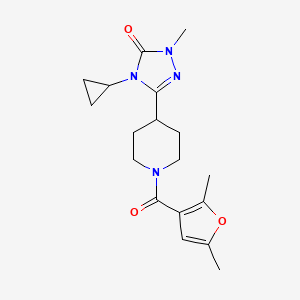

![molecular formula C12H8Cl2N2O5 B2409714 2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid CAS No. 128043-97-0](/img/structure/B2409714.png)

2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

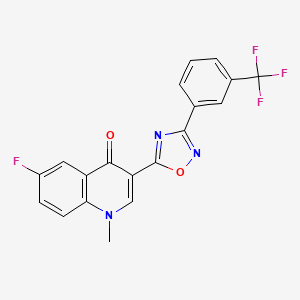

“2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid” is a chemical compound with the molecular weight of 331.11 . It is also known as 2-{3-[(3,4-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl}acetic acid . The compound is solid in physical form .

Synthesis Analysis

The synthesis of this compound might involve the use of 2,4-dichlorobenzotrichloride and carboxylic acid under the effect of a catalyst . The reaction generates single or mixed acyl chlorides crude product, which is then rectified to obtain the corresponding acyl chlorides .Molecular Structure Analysis

The molecular structure of this compound includes a 2,4-dichlorobenzyl group attached to an imidazolidinyl group, which is further attached to an acetic acid group . The InChI code for this compound is 1S/C12H8Cl2N2O5/c13-7-2-1-6 (3-8 (7)14)4-15-10 (19)11 (20)16 (12 (15)21)5-9 (17)18/h1-3H,4-5H2, (H,17,18) .Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 331.11 . The InChI code for this compound is 1S/C12H8Cl2N2O5/c13-7-2-1-6 (3-8 (7)14)4-15-10 (19)11 (20)16 (12 (15)21)5-9 (17)18/h1-3H,4-5H2, (H,17,18) .Scientific Research Applications

Structure Elucidation

- NMR Spectroscopy Applications : The compound's structure and conformation have been analyzed using proton and carbon NMR spectroscopy. This analysis was crucial in understanding the different pharmacological activities of related compounds, highlighting the relevance of structure to function (Ciechanowicz-Rutkowska et al., 1995).

Pharmacological Research

- Inhibitory Activity Research : Studies have found that derivatives of this compound exhibit strong inhibitory activity against aldose reductase without significant inhibitory activity for aldehyde reductase, indicating potential for clinical development in this domain (Ishii et al., 1996).

Chemical Synthesis and Applications

- Synthesis and Characterization : Research on the reaction of related compounds with isothiocyanates led to the formation of novel compounds, which were characterized using various analytical techniques. This study contributes to the understanding of the chemical behavior and potential applications of such compounds (Klásek et al., 2010).

- Cyclization Studies : Investigations into the cyclization of related compounds in acetic acid have been conducted, providing insights into the thermodynamic stability and potential reactivity of these compounds (Kieć-Kononowicz & Karolak-Wojciechowska, 1995).

Green Chemistry and Catalysis

- Green Synthesis : The compound has been used in green chemistry methodologies for the synthesis of imidazole derivatives. This approach highlights the compound's role in environmentally friendly and cost-effective synthetic routes (Sonyanaik et al., 2018).

Anticancer Research

- Anticancer Activity : Some derivatives have shown potential anticancer activity, with certain compounds exhibiting high selectivity for various leukemia cell lines. This research opens avenues for the development of new cancer therapies (Kaminskyy et al., 2009).

Future Directions

The future directions for this compound could involve further exploration of its bioactivities and potential applications in various fields. The development of drugs based on imidazole and benzimidazole bioactive heterocycles, which this compound is a part of, is an increasingly active and attractive topic of medicinal chemistry .

properties

IUPAC Name |

2-[3-[(2,4-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O5/c13-7-2-1-6(8(14)3-7)4-15-10(19)11(20)16(12(15)21)5-9(17)18/h1-3H,4-5H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXSGSDKGGYSSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN2C(=O)C(=O)N(C2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666609 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2409632.png)

![Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride](/img/structure/B2409634.png)

![3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2409638.png)

![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2409642.png)

![(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride](/img/structure/B2409643.png)

![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2409653.png)